molecular formula C9H9FN4 B1277821 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832739-95-4

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1277821
CAS No.: 832739-95-4
M. Wt: 192.19 g/mol
InChI Key: SBEAJHSDNRJTAX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C9H9FN4 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analysis of Derivatives : 1,2,4-triazole derivatives like 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine have been synthesized and characterized, revealing varied intermolecular interactions critical for their biological activity (Shukla et al., 2014).

Chemical Properties and Applications

  • Innovative Synthesis Techniques : A metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines has been developed, showcasing their broad application potential in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).
  • Catalyst- and Solvent-Free Synthesis : Research demonstrates efficient synthesis methods for derivatives, involving catalyst- and solvent-free conditions, highlighting their potential in various chemical processes (Moreno-Fuquen et al., 2019).
  • Metal Corrosion Inhibition : Certain triazole derivatives have been evaluated as corrosion inhibitors, demonstrating significant efficiency in protecting metals in acidic environments (Chaitra et al., 2015).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activities : Studies on benzimidazole derivatives containing 1,2,4-triazole have shown promising antimicrobial and antioxidant activities, indicating their potential in pharmaceutical applications (Menteşe et al., 2015).
  • Antitumor Activity : Some triazole derivatives have been synthesized and shown to possess notable antitumor activity, suggesting their potential use in cancer treatment (Ye et al., 2015).
  • Chemosensor Development : Novel triazole-based compounds have been synthesized for selective detection of important ions, indicating their use in environmental and biological sensor applications (Saleem et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and the presence of a fluorine atom could potentially lead to the formation of toxic products if the compound is decomposed .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEAJHSDNRJTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427102
Record name 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-95-4
Record name 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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